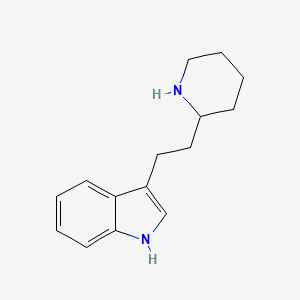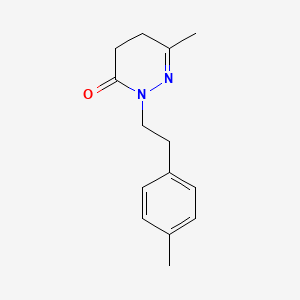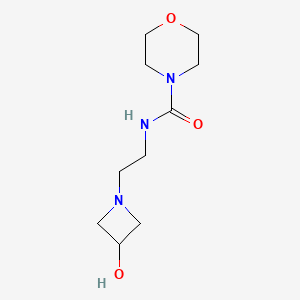
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a morpholine ring attached to a carboxamide group, with a hydroxyazetidine moiety linked via an ethyl chain. This compound has garnered interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide typically involves the reaction of morpholine with an appropriate azetidine derivative. The process may include steps such as:
Formation of the Hydroxyazetidine Moiety: This can be achieved through the reaction of azetidine with a hydroxylating agent under controlled conditions.
Linking the Hydroxyazetidine to Morpholine: The hydroxyazetidine is then reacted with morpholine in the presence of a coupling agent to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxamide to an amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyazetidine moiety can form hydrogen bonds with enzymes or receptors, influencing their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-Hydroxyazetidin-1-yl)ethyl)pyrrolidine-4-carboxamide
- N-(2-(3-Hydroxyazetidin-1-yl)ethyl)piperidine-4-carboxamide
Uniqueness
N-(2-(3-Hydroxyazetidin-1-yl)ethyl)morpholine-4-carboxamide is unique due to the presence of both the morpholine ring and the hydroxyazetidine moiety. This combination provides distinct chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
88017-09-8 |
|---|---|
Molecular Formula |
C10H19N3O3 |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
N-[2-(3-hydroxyazetidin-1-yl)ethyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C10H19N3O3/c14-9-7-12(8-9)2-1-11-10(15)13-3-5-16-6-4-13/h9,14H,1-8H2,(H,11,15) |
InChI Key |
WUNLKBAZERTBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NCCN2CC(C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


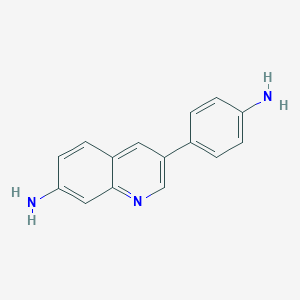
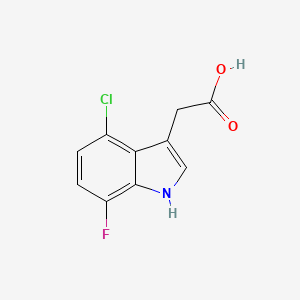
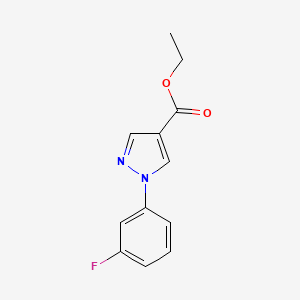
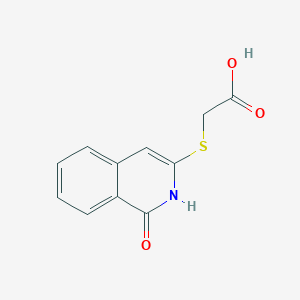


![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)


![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)

![(NZ)-N-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B15067078.png)
